molecular formula C12H18N2O B1419136 N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine CAS No. 1156243-17-2

N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine

Cat. No. B1419136
CAS RN: 1156243-17-2
M. Wt: 206.28 g/mol
InChI Key: HKYPUKKDUNCZQR-UHFFFAOYSA-N
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Description

  • Purity : 95% .

Synthesis Analysis

The synthesis of N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine involves the reaction between 4,4’-bipyridine amine and 1,4-dibromobenzene. This one-step process yields the desired compound, which belongs to the pyridine-based ligands. Pyridine ligands and their derivatives exhibit both σ-donating and π-accepting abilities, forming stable complexes with various metals. They are widely used in coordination chemistry as versatile chelating ligands .


Molecular Structure Analysis

The molecular structure of N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine consists of a benzene ring with an attached N-methyl group and a tetrahydro-2H-pyran-4-yl moiety. The oxane ring (tetrahydro-2H-pyran) contributes to its unique structure and properties .

Safety and Hazards

Refer to the Material Safety Data Sheet (MSDS) for detailed safety information, including handling precautions, storage conditions, and potential hazards .

properties

IUPAC Name

4-N-methyl-4-N-(oxan-4-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14(12-6-8-15-9-7-12)11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYPUKKDUNCZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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